N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide
Overview
Description
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide (3-ACPB) is a synthetic chemical compound with a wide range of applications in scientific research. It has been extensively studied due to its unique properties, which make it an ideal tool for laboratory experiments.
Scientific Research Applications
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Synthesis of N-(3-Amino-4-chlorophenyl) acylamides
- Application Summary : N-(3-Amino-4-chlorophenyl) acylamides are synthesized for use as intermediates in the production of disperse textile dyes and couplers for color photography .
- Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- Results : The resulting N-(3-Amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
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- Application Summary : A compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, namely 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been synthesized and investigated as a potential agent against SARS-CoV-2 .
- Method of Application : The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
- Results : Molecular docking studies revealed that the investigated compound exhibited binding affinity of -9.3 and -8.8 for protein 3TNT and 6LU7 respectively, suggesting potential efficacy against SARS-CoV-2 .
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Process for Preparing N-(3-Amino-4-chlorophenyl) Acylamides
- Application Summary : This process is used for preparing N-(3-Amino-4-chlorophenyl) acylamides, which are useful as intermediates for producing disperse textile dyes and couplers for color photography .
- Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- Results : The resulting N-(3-Amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
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Electrochemical Study of 4-chloroaniline
- Application Summary : An electrochemical study of 4-chloroaniline, a compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, was conducted in a water/acetonitrile mixture .
- Method of Application : The study involved investigating the electrochemical oxidation of 4-chloroaniline by cyclic voltammetry and differential pulse voltammetry .
- Results : It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
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Preparation of Disperse Textile Dyes and Couplers for Color Photography
- Application Summary : N-(3-amino-4-chlorophenyl) acylamides are useful as intermediates for producing disperse textile dyes and couplers for color photography .
- Method of Application : The process involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .
- Results : The resulting N-(3-amino-4-chlorophenyl) acylamides are then purified by crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .
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Electrochemical Oxidation of 4-chloroaniline
- Application Summary : An electrochemical study of 4-chloroaniline, a compound similar to N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide, was conducted in a water/acetonitrile mixture .
- Method of Application : The study involved investigating the electrochemical oxidation of 4-chloroaniline by cyclic voltammetry and differential pulse voltammetry .
- Results : It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-15-6-4-3-5-12(15)16(20)19-11-7-8-13(17)14(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWHMXDEJMEYRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-propoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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